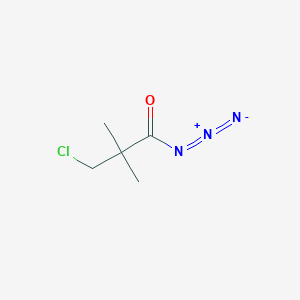

3-Chloro-2,2-dimethyl-propionyl azide

Description

3-Chloro-2,2-dimethyl-propionyl azide is a specialized acyl azide derivative characterized by a chloro substituent and two methyl groups at the β-position of the carbonyl group. Its molecular formula is C₅H₈ClN₃O, with a molecular weight of 161.59 g/mol. The compound combines a reactive azide (-N₃) group with sterically hindered dimethyl and chloro substituents, influencing its stability and reactivity.

The azide derivative can be inferred to form via nucleophilic substitution of the chloride group with sodium azide (NaN₃) under controlled conditions.

Applications: Acyl azides are pivotal in organic synthesis, particularly in the Curtius rearrangement, which generates isocyanates for pharmaceutical intermediates. The chloro and dimethyl groups may modulate reaction kinetics and product selectivity due to steric and electronic effects.

Propriétés

Formule moléculaire |

C5H8ClN3O |

|---|---|

Poids moléculaire |

161.59 g/mol |

Nom IUPAC |

3-chloro-2,2-dimethylpropanoyl azide |

InChI |

InChI=1S/C5H8ClN3O/c1-5(2,3-6)4(10)8-9-7/h3H2,1-2H3 |

Clé InChI |

XJGOFNIWWXXGLX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CCl)C(=O)N=[N+]=[N-] |

Origine du produit |

United States |

Applications De Recherche Scientifique

3-Chloro-2,2-dimethyl-propionyl azide is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.

Synthesis Overview

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives synthesized from this compound have shown selective inhibition of cancer cell proliferation, particularly in colon cancer cells. The antiproliferative activity was evaluated through IC50 values, demonstrating that certain derivatives exhibited potent inhibitory effects on HCT-116 cells .

Case Study: Anticancer Compounds Derived from Azides

- Compounds Tested : A series of 24 derivatives were synthesized.

- IC50 Values : Ranged from 0.12 mg/mL to 0.81 mg/mL.

- Mechanism : Involvement of HSP90 and TRAP1 mediated pathways was observed, indicating a targeted mechanism of action against cancer cells .

Synthesis of Pharmaceutical Intermediates

The compound also serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in creating complex molecules for drug development.

Example Applications

- Oseltamivir Synthesis : this compound can be involved in the synthesis pathways for antiviral drugs like oseltamivir through acyl azide intermediates .

- Inhibitors Development : It has been utilized in developing inhibitors for protein-tyrosine phosphatase 4A3, showcasing its versatility in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and reactive differences between 3-chloro-2,2-dimethyl-propionyl azide and related compounds:

Key Observations :

Reactivity :

- Curtius Rearrangement : The azide group in this compound undergoes Curtius rearrangement at elevated temperatures to yield isocyanates, which are valuable in drug synthesis. In contrast, benzoyl azide rearranges at lower temperatures due to less steric hindrance .

- Substitution vs. Rearrangement : The chloride analog (C₅H₈Cl₂O) participates in nucleophilic substitutions (e.g., forming esters or amides), whereas the azide derivative prioritizes rearrangement reactions.

The chloro substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in the chloride form .

Stability and Safety: Acyl azides are thermally sensitive and may decompose explosively. The dimethyl groups in this compound could marginally improve stability compared to simpler azides like benzoyl azide.

Synthetic Flexibility :

- The chloride derivative serves as a versatile intermediate for synthesizing amides, esters, and azides, while the azide form is specialized for rearrangement reactions.

Research Findings and Data

Thermal Behavior :

- Acyl azides decompose via Curtius rearrangement at 80–120°C. The dimethyl groups in this compound may raise the decomposition temperature due to steric stabilization.

Comparative Solubility :

- The chloro and dimethyl groups reduce polarity, making the compound less water-soluble than unsubstituted acyl azides. It is likely soluble in aprotic solvents (e.g., THF, DCM).

Méthodes De Préparation

Synthesis of 3-Chloro-2,2-dimethylpropionyl Chloride

The precursor acyl chloride is typically synthesized by reacting 3-chloro-2,2-dimethylpropionic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, treatment with SOCl₂ at 60–70°C for 4–6 hours achieves near-quantitative conversion, with hydrogen chloride gas evolution monitored to confirm reaction completion. Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow liquid.

Azidation with Sodium Azide

The acyl chloride undergoes nucleophilic displacement with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. A representative procedure involves:

-

Dissolving 3-chloro-2,2-dimethylpropionyl chloride (1.0 equiv) in anhydrous DMF at 0°C.

-

Adding NaN₃ (1.2 equiv) portionwise to minimize exothermic side reactions.

-

Stirring the mixture at 25°C for 12–18 hours.

The reaction proceeds via an SN₂ mechanism, with the azide ion attacking the electrophilic carbonyl carbon. Work-up includes quenching with ice water, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄. Yields typically range from 80% to 88%, with purity confirmed by ¹H NMR and IR spectroscopy (characteristic N₃ stretch at ~2100 cm⁻¹).

One-Pot Multicomponent Azidation

Recent advancements enable a streamlined one-pot approach, combining acyl chloride formation and azidation in situ. This method reduces intermediate isolation steps and improves atom economy.

Reaction Conditions and Optimization

A modified protocol derived from triazolo-oxazinone synthesis involves:

-

Treating 3-chloro-2,2-dimethylpropionic acid (1.0 equiv) with oxalyl chloride (1.5 equiv) in DMF at 0°C.

-

Adding NaN₃ (1.5 equiv) directly to the reaction mixture after 2 hours.

-

Heating to 50°C for 6 hours to drive azide formation.

Key advantages include:

-

Solvent System : DMF enhances acyl chloride stability while facilitating NaN₃ solubility.

-

Temperature Control : Gradual heating prevents thermal decomposition of the azide product.

-

Catalysis : Triethylamine (0.5 equiv) acts as a proton scavenger, accelerating chloride displacement.

Yield improvements to 91–93% are achieved by optimizing NaN₃ stoichiometry (1.5–2.0 equiv) and reaction time (Table 1).

Table 1: Yield Optimization in One-Pot Synthesis

| NaN₃ Equiv | Time (h) | Yield (%) |

|---|---|---|

| 1.2 | 12 | 82 |

| 1.5 | 6 | 91 |

| 2.0 | 6 | 93 |

Copper-Catalyzed Azide Formation

Building on copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies, this approach employs catalytic Cu(I) to enhance azidation efficiency under milder conditions.

Mechanistic Insights

The reaction leverages in situ generation of hydrazoic acid (HN₃) from NaN₃ in the presence of organic acids (e.g., formic acid). Cu(I) species facilitate the nucleophilic substitution via a coordinated intermediate, reducing activation energy and enabling room-temperature reactions.

Experimental Protocol

-

Combine 3-chloro-2,2-dimethylpropionyl chloride (1.0 equiv), NaN₃ (1.5 equiv), and CuI (5 mol %) in MeOH/H₂O (3:1).

-

Add formic acid (3.0 equiv) to generate HN₃.

-

Stir at 25°C for 24 hours under aerobic conditions.

This method achieves yields of 86–89% with reduced side products (e.g., dimethylamide formation). The use of TBTA (tris(benzyltriazolylmethyl)amine) as a ligand further stabilizes Cu(I), enhancing catalytic turnover.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Parameter | Two-Step Synthesis | One-Pot Multicomponent | Copper-Catalyzed |

|---|---|---|---|

| Yield (%) | 80–88 | 91–93 | 86–89 |

| Reaction Time (h) | 18–24 | 6–8 | 24 |

| Temperature (°C) | 25–50 | 50 | 25 |

| By-Products | <5% | <3% | <2% |

The one-pot multicomponent method offers the highest efficiency, while copper catalysis provides milder conditions suitable for acid-sensitive substrates.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-2,2-dimethyl-propionyl azide?

- Methodological Answer: A common precursor for synthesizing acyl azides is 3-Chloro-2,2-dimethylpropionyl chloride. React this chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperatures (0–5°C) to minimize side reactions. Monitor the substitution reaction using IR spectroscopy (appearance of the azide stretch at ~2100 cm⁻¹) or TLC. Purify via fractional distillation or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the absence of residual chloride and the presence of the azide group. IR spectroscopy is critical for detecting the N₃ stretch. Mass spectrometry (EI-MS or HRMS) validates molecular weight. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Acyl azides are thermally unstable and shock-sensitive. Store at ≤4°C in airtight containers away from metals. Use explosion-proof equipment for reactions. Follow GHS guidelines for acute toxicity (H301/H311) and explosive hazards (H242). Conduct small-scale tests (<1 g) in fume hoods with blast shields .

Advanced Research Questions

Q. How can low yields in azide substitution reactions be systematically addressed?

- Methodological Answer: Low yields often stem from competing hydrolysis or incomplete substitution. Optimize solvent choice (e.g., DMSO enhances nucleophilicity of NaN₃) and stoichiometry (1.2–1.5 equivalents NaN₃). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions. Kinetic studies (e.g., in situ Raman spectroscopy) can identify rate-limiting steps and guide temperature adjustments .

Q. What computational strategies predict the thermal stability and decomposition pathways of this acyl azide?

- Methodological Answer: Perform density functional theory (DFT) calculations to determine bond dissociation energies (BDEs) of the N₃ group. Molecular dynamics simulations model decomposition under thermal stress (e.g., 25–100°C). Validate predictions experimentally using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect exothermic events or mass loss .

Q. How can asymmetric parameters improve toxicity assay modeling for this compound?

- Methodological Answer: Asymmetric curve-fitting (e.g., 5-parameter logistic models) accounts for skewed concentration-response data. For example, use the 5PL-1P function to fit EC₅₀ values and assess slope asymmetry (e.g., s = 0.26 in 3-chloro-2,4-pentanedione assays). Compare with symmetric 4PL models to evaluate statistical significance (r² > 0.99) .

Q. What catalytic systems enhance reactivity in downstream derivatization (e.g., Huisgen cycloaddition)?

- Methodological Answer: Copper(I) catalysts (e.g., CuBr with TBTA ligand) accelerate azide-alkyne cycloadditions. For photoactive derivatives, employ ruthenium-based catalysts under visible light. Monitor regioselectivity using ¹H NMR and X-ray crystallography. Optimize solvent polarity (e.g., THF vs. DCM) to control reaction rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for acyl azides?

- Methodological Answer: Variability often arises from trace moisture or impurities in NaN₃. Replicate reactions under strictly anhydrous conditions (Schlenk line) and compare with literature. Use quantitative ¹H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) for yield validation. Cross-reference synthetic protocols from peer-reviewed journals over vendor catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.